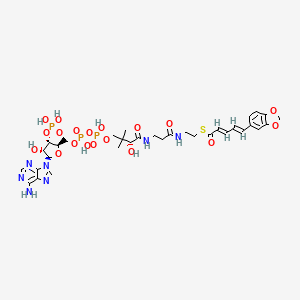
(E,E)-piperonyl-CoA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,E)-piperonyl-CoA is an unsaturated fatty acyl-CoA and a member of benzodioxoles. It derives from an (E,E)-piperic acid and a coenzyme A. It is a conjugate acid of an (E,E)-piperonyl-CoA(4-).
科学的研究の応用
1. Role in Aquatic Toxicology
(E,E)-Piperonyl-CoA, in the form of Piperonyl butoxide, has been studied for its effects in aquatic toxicological research, specifically with organophosphate insecticides. It acts as an inhibitor of cytochrome(s) P450, influencing the toxicity of certain organophosphates to aquatic species like cladocerans (Ankley et al., 1991).
2. Epidermal Growth Factor Receptor Activation
Piperonylic acid, related to (E,E)-Piperonyl-CoA, has been observed to activate the epidermal growth factor receptor (EGFR) in keratinocytes, thereby promoting cell growth and survival. This suggests potential applications in wound healing and cosmetic products (Lee et al., 2018).
3. Enhancing Malonyl-CoA Production
Research in metabolic engineering has demonstrated the use of genome-scale modeling to increase intracellular malonyl-CoA, a precursor to (E,E)-Piperonyl-CoA, in Escherichia coli. This enhances the production of secondary metabolites, such as flavonoids, relevant in pharmaceutical and biofuel industries (Xu et al., 2011).
4. Metabolic Engineering Using Synthetic Antisense RNAs
The application of synthetic antisense RNAs in Escherichia coli has been studied for increasing intracellular malonyl-CoA concentrations. This approach has improved the production of natural products like 4-hydroxycoumarin and resveratrol (Yang et al., 2015).
5. CRISPR Interference System in Metabolic Pathways
CRISPR interference systems have been developed for fine-tuning central metabolic pathways in Escherichia coli to increase malonyl-CoA levels, thereby enhancing the production of secondary metabolites like flavonoids (Wu et al., 2015).
6. Improving Cellular Malonyl-CoA Levels in E. Coli
Various metabolic engineering strategies have been used to increase cellular malonyl-CoA levels in Escherichia coli. This facilitated the overproduction of natural products such as polyketides and flavonoids, which are of significant interest in various industries (Zha et al., 2009).
特性
製品名 |
(E,E)-piperonyl-CoA |
|---|---|
分子式 |
C33H44N7O19P3S |
分子量 |
967.7 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienethioate |
InChI |
InChI=1S/C33H44N7O19P3S/c1-33(2,28(44)31(45)36-10-9-23(41)35-11-12-63-24(42)6-4-3-5-19-7-8-20-21(13-19)54-18-53-20)15-56-62(51,52)59-61(49,50)55-14-22-27(58-60(46,47)48)26(43)32(57-22)40-17-39-25-29(34)37-16-38-30(25)40/h3-8,13,16-17,22,26-28,32,43-44H,9-12,14-15,18H2,1-2H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b5-3+,6-4+/t22-,26-,27-,28+,32-/m1/s1 |
InChIキー |
GEVZCNXLEOONCV-TZKXQVKESA-N |
異性体SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C=C/C4=CC5=C(C=C4)OCO5)O |
正規SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC=CC4=CC5=C(C=C4)OCO5)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






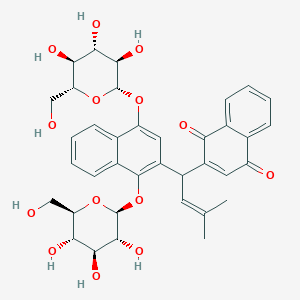
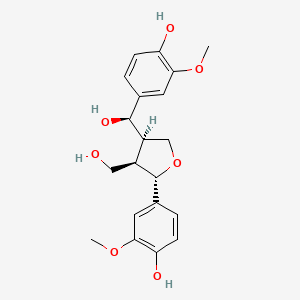


![(1R,2S,13R,17S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B1249029.png)
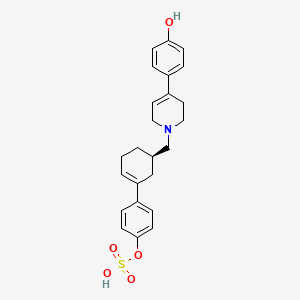
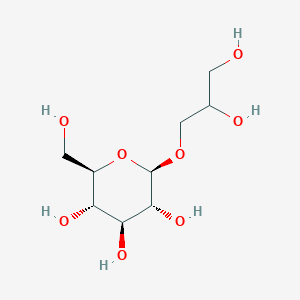
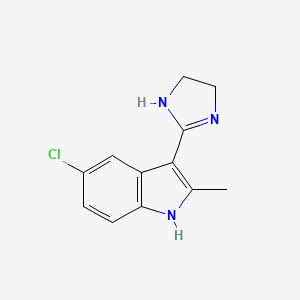
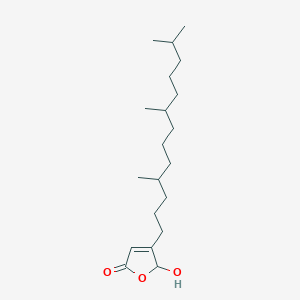
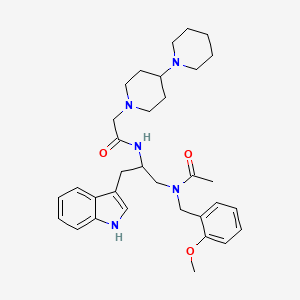
![4-[2,11-Dihydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249041.png)